molecular formula C9H13N3OS2 B11596039 N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-74-7

N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11596039
CAS No.: 618076-74-7
M. Wt: 243.4 g/mol
InChI Key: DHKWUZURZXZIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones or α-haloesters, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and ethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

618076-74-7

Molecular Formula

C9H13N3OS2

Molecular Weight

243.4 g/mol

IUPAC Name

4-amino-3-ethyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H13N3OS2/c1-3-5-11-8(13)6-7(10)12(4-2)9(14)15-6/h3H,1,4-5,10H2,2H3,(H,11,13)

InChI Key

DHKWUZURZXZIQS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NCC=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.